1-Ethylazepane-2-carboxylic acid
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Overview
Description
1-Ethylazepane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) This compound is notable for its unique structure, which includes an azepane ring—a seven-membered nitrogen-containing ring—substituted with an ethyl group and a carboxyl group
Preparation Methods
The synthesis of 1-ethylazepane-2-carboxylic acid can be achieved through several methods:
From Primary Alcohols and Aldehydes: The oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) can yield carboxylic acids.
From Nitriles and Amides: Hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) can produce carboxylic acids.
Using Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification can form carboxylic acids.
From Esters: Acidic or basic hydrolysis of esters can yield carboxylic acids.
Industrial production methods often involve large-scale oxidation processes or hydrolysis reactions, optimized for yield and efficiency.
Chemical Reactions Analysis
1-Ethylazepane-2-carboxylic acid undergoes various chemical reactions:
Formation of Salts: Reaction with bases can form carboxylate salts.
Common reagents include oxidizing agents (KMnO₄), reducing agents (LiAlH₄), and alcohols for esterification. Major products include esters, alcohols, and salts.
Scientific Research Applications
1-Ethylazepane-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethylazepane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The azepane ring may interact with biological macromolecules, affecting their function and activity. Detailed studies on its molecular pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
1-Ethylazepane-2-carboxylic acid can be compared with other carboxylic acids and azepane derivatives:
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Similar Compounds
Azepane-2-carboxylic acid: Lacks the ethyl substitution, leading to different chemical properties.
1-Methylazepane-2-carboxylic acid: Substituted with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethylazepane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-10-7-5-3-4-6-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
KZRRQHOGOCRRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCC1C(=O)O |
Origin of Product |
United States |
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